- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions, Scientific Reports, 2020, 10(1),

Cas no 93-02-7 (2,5-Dimethoxybenzaldehyde)

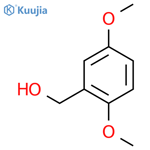

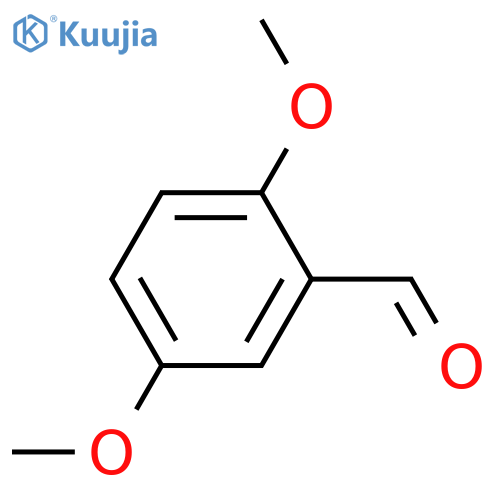

Il 2,5-Dimetossibenzaldeide è un composto aromatico utilizzato come intermedio chiave nella sintesi organica, in particolare per la produzione di farmaci, coloranti e fragranze. La sua struttura chimica, caratterizzata da due gruppi metossilici in posizione 2 e 5 sull'anello benzenico, conferisce reattività selettiva, rendendolo utile in reazioni di condensazione e come precursore per derivati più complessi. Grazie alla sua purezza e stabilità, è particolarmente apprezzato in ambito farmaceutico per la sintesi di principi attivi. La sua solubilità in solventi organici comuni ne facilita l'utilizzo in laboratorio.

2,5-Dimethoxybenzaldehyde structure

Nome del prodotto:2,5-Dimethoxybenzaldehyde

2,5-Dimethoxybenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,5-Dimethoxybenzaldehyde

- 2,5-Dimethylbenzaldehyde

- 2,5-(MeO)2PhCHO

- 2,5-dimethoxy-benzaldehyde

- 2,5-dimethoxybenzenecarbaldehyde

- 2,5-dimethoxycarboxaldehyde

- Benzaldehyde,2,5-dimethoxy

- EINECS 202-211-5

- gentisic aldehyde dimethyl ether

- Benzaldehyde, 2,5-dimethoxy-

- 2,5-Dimethoxy benzaldehyde

- W49S1PPL78

- AFUKNJHPZAVHGQ-UHFFFAOYSA-N

- NSC6315

- PubChem2176

- GENTISIC ALDEHYDE

- 2,5-dimethoxybenzaldehyd

- 2,5-dimethoxybenzaldehye

- 2.5-dimethoxybenzaldehyde

- 2,5 -dimethoxybenzaldehyde

- DSSTox_CID_31193

- DSSTox_GSID_52620

- KSC490M2R

- 2,5-Dimethoxybenzaldehyde,97%

- 2,5-Dimethoxybenzald

- 5-DiMethoxy benzaldehyde

- 2,5-DiMethoxybenzaldehyde, 97% 25GR

- NSC 6315

- 93-02--7

- 2,5-Dimethoxybenzaldehyde Vetec(TM) reagent grade, 98%

- 2,5-Dimethoxybenzaldehyde (ACI)

- BBL023745

- CAS-93-02-7

- STK301598

- UNII-W49S1PPL78

- DIMETHOXYBENZALDEHYDE, 2,5-

- AI3-19307

- BRN 0509301

- BCP05725

- NS00039516

- Benzaldehyde, 2,5dimethoxy

- Q4596796

- YSWG665

- DTXSID5052620

- 2-Hydroxy-5-methoxybenzaldehyde, methyl ether

- 2,5-Dimethoxybenzaldehyde, 99%

- AKOS000118971

- 93-02-7

- SY003540

- DB-020095

- CHEMBL3560070

- MFCD00003314

- F2190-0615

- NCGC00357176-01

- D1111

- CS-W007635

- NSC-6315

- SCHEMBL172939

- 2,5-Dimethoxybenzaldehyde, Vetec(TM) reagent grade, 98%

- AC-8438

- Tox21_303938

- DTXCID9031193

- PS-6288

- W-100261

- CHEBI:183284

-

- MDL: MFCD00003314

- Inchi: 1S/C9H10O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-6H,1-2H3

- Chiave InChI: AFUKNJHPZAVHGQ-UHFFFAOYSA-N

- Sorrisi: O=CC1C(OC)=CC=C(OC)C=1

- BRN: 0509301

Proprietà calcolate

- Massa esatta: 166.06300

- Massa monoisotopica: 166.063

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 147

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 35.5

- Carica superficiale: 0

- XLogP3: 1.5

Proprietà sperimentali

- Colore/forma: Polvere cristallina giallastra

- Densità: 1.1708 (rough estimate)

- Punto di fusione: 46-48 °C (lit.)

- Punto di ebollizione: 146 °C/10 mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: 1.5260 (estimate)

- Solubilità: 795mg/l

- Coefficiente di ripartizione dell'acqua: Soluble in chloroform and methanol. Slightly soluble in water.

- PSA: 35.53000

- LogP: 1.51630

- Sensibilità: Air Sensitive

- Solubilità: Solubile in etanolo, etere e altri solventi organici.

2,5-Dimethoxybenzaldehyde Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Danger

- Dichiarazione di pericolo: H315,H319,H334,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338,P342+P311

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:2

- Codice categoria di pericolo: 36/37/38-43

- Istruzioni di sicurezza: S26; S36/37/39; S24/25; S36

- RTECS:CU5740500

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Condizioni di conservazione:Store at room temperature

- Frasi di rischio:R36/37/38; R43

2,5-Dimethoxybenzaldehyde Dati doganali

- CODICE SA:2942000000

- Dati doganali:

Codice doganale cinese:

2912499000Panoramica:

291249 9000. altri eteri di aldeide Aldeidi, fenoli e aldeide contenenti altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

Riassunto:

291249 9000. altri aldeideeteri, aldeidefenoli e aldeide aventi altra funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

2,5-Dimethoxybenzaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046904-10g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 98% | 10g |

¥46 | 2023-04-12 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004183-500g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 98% | 500g |

¥1536 | 2024-05-20 | |

| Life Chemicals | F2190-0615-2.5g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Life Chemicals | F2190-0615-1g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Life Chemicals | F2190-0615-5g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D111319-100g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 98% | 100g |

¥363.90 | 2023-09-03 | |

| eNovation Chemicals LLC | K45481-100g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 97% | 100g |

$100 | 2024-06-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1111-250g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 97.0%(GC) | 250g |

¥2500.0 | 2022-06-10 | |

| TRC | D460855-1g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 1g |

$ 55.00 | 2022-06-05 | ||

| TRC | D460855-10g |

2,5-Dimethoxybenzaldehyde |

93-02-7 | 10g |

$80.00 | 2023-05-18 |

2,5-Dimethoxybenzaldehyde Metodo di produzione

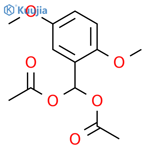

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Palladium , Aluminum hydroxide oxide ; 3 h, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Titanium tetrafluoride Solvents: Water ; 5 h, 60 °C

Riferimento

- Mild and chemoselective synthesis and deprotection of geminal diacetates catalyzed by titanium(IV) halides, Synthesis, 2010, (16), 2713-2720

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride

Riferimento

- An efficient and selective method for conversion of oximes and semicarbazones to the corresponding carbonyl compounds under solvent-free conditions, Synthetic Communications, 2001, 31(8), 1187-1194

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 2,6-pyridinedicarboxy… Solvents: Acetonitrile ; 5 min, rt

Riferimento

- 2,6-Dicarboxypyridinium chlorochromate. An efficient and selective reagent for the mild deprotection of acetals, thioacetals, and 1,1-diacetates to carbonyl compounds, Monatshefte fuer Chemie, 2004, 135(10), 1243-1249

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Bismuth trichloride Solvents: Chloroform

Riferimento

- Bismuth(III) chloride; an efficient and selective catalyst for deprotection of 1,1-diacetates, Synthetic Communications, 1999, 29(16), 2741-2746

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Phosphoric acid Solvents: Toluene , Water ; 24 h, 25 °C

Riferimento

- Preparation of aldehydes or ketones by photochemical dehydrogenation of primary or secondary alcohols using rhodium-doped strontium titanium oxide having ruthenium supported thereon, Japan, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: 1,2-Benziodoxole, 1,1,1,3-tetrahydro-3-oxo-1,1,1-tris(1-oxobutoxy)- Solvents: Butyric anhydride ; 0.3 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt; 15 min, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt; 15 min, rt

Riferimento

- Selective oxidation process for alcohols with enhanced safety by using 1,1,1-trialkanoyl periodinane derivatives in anhydride solutions, United States, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Phosphoric acid Catalysts: Rhodium , Ruthenium , Strontium titanium oxide (SrTiO3) Solvents: Toluene , Water ; 24 h, pH 3.4, 25 °C

Riferimento

- Redox-Selective Generation of Aldehydes and H2 from Alcohols under Visible Light, Chemistry - A European Journal, 2013, 19(29), 9452-9456

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: BINOL , Cupric nitrate , Aluminum nitrate ; 16 h, rt

Riferimento

- Reusable Copper-Aluminum Hydrotalcite/rac-BINOL System for Room Temperature Selective Aerobic Oxidation of Alcohols, Advanced Synthesis & Catalysis, 2009, 351(16), 2633-2637

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Carbon , Nickel platinum alloy (supported by carbon nanotube) Solvents: Toluene ; 2 h, 80 °C

Riferimento

- Single-Walled Carbon Nanotube Supported PtNi Nanoparticles (PtNi@SWCNT) Catalyzed Oxidation of Benzyl Alcohols to the Benzaldehyde Derivatives in Oxygen Atmosphere, Scientific Reports, 2020, 10(1),

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Silica , Nitrate (H(NO3)21-), nitrosyl, compd. with 1,4,7,10,13,16-hexaoxacyclooctadecane… Solvents: Dichloromethane ; 5 min, rt

Riferimento

- Deprotection of 1,1-diacetates with [NO+·crown·H(NO3)2-], Synthetic Communications, 2002, 32(18), 2803-2808

Synthetic Routes 14

Condizioni di reazione

1.1 Catalysts: Stannous chloride Solvents: Acetonitrile

Riferimento

- Efficient and selective deprotection of aryl aldehyde diacetates catalyzed by tin(II) chloride dihydrate, Indian Journal of Chemistry, 1999, (10), 1223-1225

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3-pyridinecarboxylic … Solvents: Acetonitrile

Riferimento

- 3-carboxypyridinium chlorochromate (CPCC). A mild, efficient, and inexpensive reagent for oxidative deprotection of trimethylsilyl and tetrahydropyranyl ethers under non-aqueous conditions, Synthesis, 1997, (7), 756-758

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Potassium ferricyanide Catalysts: Dipotassium osmate Solvents: Acetonitrile , Water ; rt → 60 °C; 45 min, 60 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Riferimento

- An expedient osmium(VI)/K3Fe(CN)6-mediated selective oxidation of benzylic, allylic and propargylic alcohols, RSC Advances, 2014, 4(76), 40561-40568

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, salt with chromic acid (H… Catalysts: Aluminum chloride

1.2 Solvents: Carbon tetrachloride

1.2 Solvents: Carbon tetrachloride

Riferimento

- An efficient and selective oxidation of benzylic alcohols to the corresponding carbonyl compounds under solvent-free conditions, Chemistry Letters, 2000, (2), 120-121

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Lithium carbonate (Li2CO3) , Iodine Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 48 h, 60 °C

Riferimento

- Method for preparing benzaldehyde or phenone compound by oxidation of benzyl alcohol in ionic liquid, Korea, , ,

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Methanol , Dichloromethane ; 1 h, rt

Riferimento

- Anodic Oxidation on a Boron-Doped Diamond Electrode Mediated by Methoxy Radicals, Angewandte Chemie, 2012, 51(22), 5443-5446

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Platinum Solvents: Toluene ; 3 h, 80 °C

Riferimento

- Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere, Scientific Reports, 2020, 10(1),

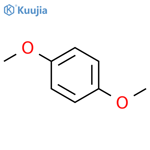

2,5-Dimethoxybenzaldehyde Raw materials

- 1,4-Dimethoxybenzene

- 2,5-Dimethoxybenzyl Alcohol

- Hydrazinecarboxamide, 2-[(2,5-dimethoxyphenyl)methylene]-

- 1-Octanol

- Methanediol, (2,5-dimethoxyphenyl)-, diacetate

- 1,1-Dichlorodimethyl ether

- 2H-Pyran, 2-[(2,5-dimethoxyphenyl)methoxy]tetrahydro-

2,5-Dimethoxybenzaldehyde Preparation Products

2,5-Dimethoxybenzaldehyde Fornitori

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

Membro d'oro

(CAS:93-02-7)

MR./MRS.:WANG JING LI

Telefono:13156898909

Email:hope2084@163.com

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:93-02-7)2,5-Dimethoxybenzaldehyde

Numero d'ordine:2307006

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:04

Prezzo ($):discuss personally

2,5-Dimethoxybenzaldehyde Letteratura correlata

-

Yih Ching Ong,Victoria L. Blair,Lukasz Kedzierski,Kellie L. Tuck,Philip C. Andrews Dalton Trans. 2015 44 18215

-

Daniele Cespi,Evan S. Beach,Thomas E. Swarr,Fabrizio Passarini,I. Vassura,Peter J. Dunn,Paul T. Anastas Green Chem. 2015 17 3390

-

Princy Gupta,Aman Mahajan RSC Adv. 2015 5 26686

-

4. Chemistry of fruit flies: composition of the male rectal gland secretions of some species of South-East Asian Dacinae. Re-examination of Dacus cucurbitae(melon fly)Michael V. Perkins,William Kitching,Richard A. I. Drew,Christopher J. Moore,Wilfried A. K?nig J. Chem. Soc. Perkin Trans. 1 1990 1111

-

5. CCCLX.—The condensation of phenols with chloralFrederick Daniel Chattaway J. Chem. Soc. 1926 129 2720

93-02-7 (2,5-Dimethoxybenzaldehyde) Prodotti correlati

- 3392-97-0(2,6-Dimethoxybenzaldehyde)

- 673-22-3(2-Hydroxy-4-methoxybenzaldehyde)

- 830-79-5(2,4,6-Trimethoxybenzaldehyde)

- 672-13-9(2-Hydroxy-5-methoxybenzaldehyde)

- 708-76-9(4,6-Dimethoxysalicylaldehyde)

- 32723-67-4(4-Methoxy-3-methylbenzaldehyde)

- 86-51-1(2,3-Dimethoxybenzaldehyde)

- 700-44-7(2-Hydroxy-6-methoxybenzaldehyde)

- 613-45-6(2,4-Dimethoxybenzaldehyde)

- 135-02-4(2-Methoxybenzaldehyde)

Fornitori consigliati

Minglong (Xianning) Medicine Co., Ltd.

(CAS:93-02-7)2.5- dimethoxybenzaldehyde

Purezza:99%

Quantità:1G~1KG~25KG

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:93-02-7)2,5-Dimethoxybenzaldehyde

Purezza:99%/99%

Quantità:500g/1kg

Prezzo ($):166.0/330.0